A Comprehensive Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
A Comprehensive Technical Guide to tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate
CAS Number: 1221818-32-1
Introduction: The Strategic Value of a Constrained Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The rigid 3-azabicyclo[2.2.1]heptane framework has emerged as a privileged scaffold, providing a conformationally restricted core that is instrumental in the design of highly selective therapeutic agents. This guide focuses on a key derivative of this scaffold, tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, a versatile building block that marries the structural rigidity of the bicyclic system with the synthetic utility of a strategically placed bromine atom and a protecting group amenable to controlled deprotection.
The intrinsic value of this compound lies in its ability to serve as a linchpin in the synthesis of complex molecules targeting a range of biological entities, including nicotinic acetylcholine receptors and dipeptidyl peptidase-4 (DPP-4).[1][2][3] The bromine atom at the 7-position acts as a versatile handle for the introduction of diverse substituents, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] This allows for the systematic exploration of chemical space around the rigid core, a critical exercise in the optimization of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during these synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization.
This technical guide provides an in-depth exploration of the synthesis, characterization, and key applications of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate, offering researchers, scientists, and drug development professionals a practical resource for leveraging this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is presented in the table below.
| Property | Value |
| CAS Number | 1221818-32-1 |
| Molecular Formula | C₁₁H₁₈BrNO₂ |
| Molecular Weight | 276.17 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Synthesis of the 3-Azabicyclo[2.2.1]heptane Core: A Mechanistic Perspective
A representative synthetic pathway would likely commence with a protected cyclohexene derivative, which undergoes stereoselective functionalization to install the necessary leaving groups for the subsequent cyclization. The choice of protecting group on the nitrogen is critical, with the Boc group being favored for its stability and ease of removal.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Spectroscopic Characterization: Unveiling the Molecular Structure
The structural elucidation of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the protons of the bicyclic framework and the tert-butyl protecting group. The protons on the bicyclic core will appear as a series of complex multiplets in the aliphatic region. The nine protons of the tert-butyl group will present as a sharp singlet, typically in the upfield region (around 1.4-1.5 ppm), which is a hallmark of this protecting group.[8]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the Boc group will resonate at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group will also be readily identifiable. The carbons of the bicyclic scaffold will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of the bromine atom on the rigid 3-azabicyclo[2.2.1]heptane scaffold makes this compound a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
One of the most powerful applications of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate is its use in Suzuki-Miyaura cross-coupling reactions.[5][9][10] This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond between the bicyclic core and various aryl or heteroaryl boronic acids or their esters. This provides a direct and efficient route to novel analogues of known pharmacophores, allowing for the fine-tuning of their pharmacological properties.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate with an arylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate (1.0 eq.). The use of a flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
Add the desired arylboronic acid (1.2-1.5 eq.). A slight excess of the boronic acid is used to drive the reaction to completion.
-
Add a suitable palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.). The choice of catalyst and ligand is critical for the efficiency of the reaction and may need to be optimized for specific substrates.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water). Degassing the solvent removes dissolved oxygen.
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. This removes inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Scaffold for DPP-4 Inhibitors
The 3-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into the design of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][11][12][13] The rigid nature of the bicyclic core helps to orient the key pharmacophoric elements in a conformation that is optimal for binding to the active site of the DPP-4 enzyme. The bromo-substituted derivative serves as a key starting material for the synthesis of these inhibitors, where the bromine can be replaced by other functional groups through various chemical transformations.
Conclusion: A Versatile Building Block for Future Innovations
tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a conformationally constrained scaffold, a versatile synthetic handle, and a stable protecting group makes it an invaluable tool for the creation of novel and complex molecules with tailored biological activities. The methodologies and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable building block in their own scientific endeavors.
References
-
Shorshnev, S. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(5), 532. [Link]
-
Trukhan, V. M., et al. (2023). 3-(3-Azabicyclo[1][2][2]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules, 28(19), 6891. [Link]
-
Shorshnev, S. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA portal. [Link]
-
Shorshnev, S. V., et al. (2022). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Research Square. [Link]
-
Shorshnev, S. V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. [Link]
-
Alcaide, B., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Journal of Heterocyclic Chemistry, 44(4), 951-955. [Link]
-
Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]
-
Klein, J. E. M. N., et al. (2018). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. [Link]
- Abbott Laboratories. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
-
Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. Buy Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 1824357-11-0 [smolecule.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [diva-portal.org]
- 12. [PDF] Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
